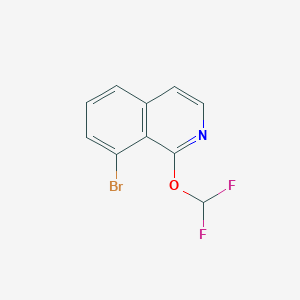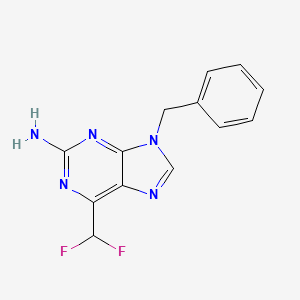
9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzyl group at the 9-position, a difluoromethyl group at the 6-position, and an amine group at the 2-position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine typically involves multiple steps, starting from commercially available purine derivativesThe reaction conditions often require the use of strong bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purines, which can have different biological activities and properties .
Scientific Research Applications
9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The difluoromethyl group enhances the compound’s stability and binding affinity to its targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-6-fluoro-9H-purine: Similar structure but with a single fluorine atom instead of a difluoromethyl group.
9-Benzyl-6-methyl-9H-purine: Contains a methyl group instead of a difluoromethyl group.
9-Benzyl-6-(2-furyl)-9H-purine: Substituted with a furyl group at the 6-position.
Uniqueness
9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and can improve its pharmacokinetic profile compared to similar compounds .
Properties
Molecular Formula |
C13H11F2N5 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
9-benzyl-6-(difluoromethyl)purin-2-amine |
InChI |
InChI=1S/C13H11F2N5/c14-11(15)9-10-12(19-13(16)18-9)20(7-17-10)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H2,16,18,19) |
InChI Key |
UPCYKRFILZQOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


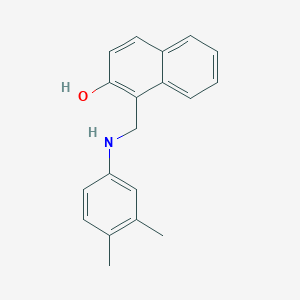
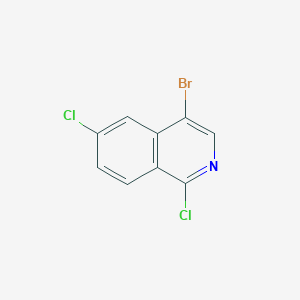
![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)


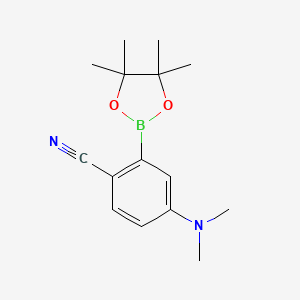
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11849184.png)
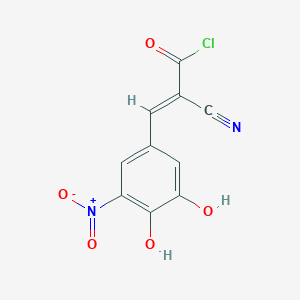
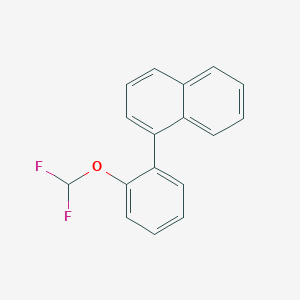
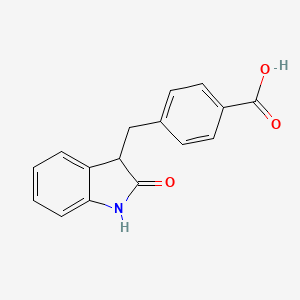
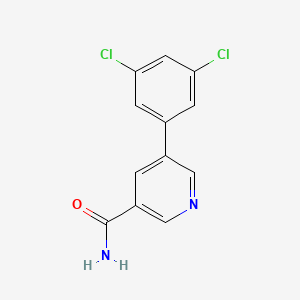
![5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11849217.png)
![methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11849219.png)
